(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide
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Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including methoxy groups, an isoxazole ring, and an acrylamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Introduction of the Acrylamide Moiety: This step often involves the reaction of an amine with an acrylate ester or acrylamide precursor.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, catalytic processes, and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound for developing new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide: shares structural similarities with other acrylamide derivatives and isoxazole-containing compounds.
Uniqueness
Structural Features: The presence of both methoxy groups and an isoxazole ring in the same molecule is relatively unique.
Biological Activity: The specific combination of functional groups may confer unique biological activities not seen in other similar compounds.
List of Similar Compounds
- 3,4-Dimethoxyphenylacrylamide
- Isoxazole derivatives
- Methoxy-substituted acrylamides
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-27-18-8-5-15(11-21(18)29-3)6-10-23(26)24-14-17-13-20(31-25-17)16-7-9-19(28-2)22(12-16)30-4/h5-13H,14H2,1-4H3,(H,24,26)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVOQUOCGBXMR-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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